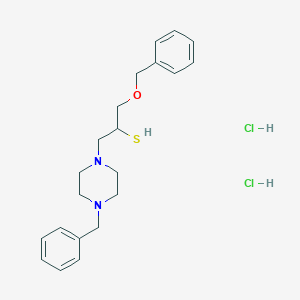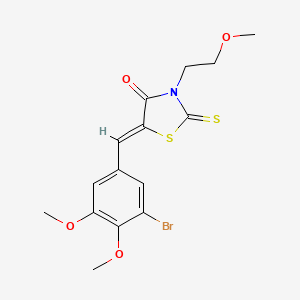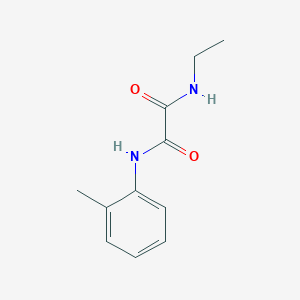![molecular formula C22H26N2O5 B5023887 2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5023887.png)
2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as TPNPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TPNPB belongs to a class of compounds known as benzamides, which have been shown to have a wide range of biological activities. In
作用機序
The mechanism of action of 2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In addition, this compound has been shown to activate the p53 tumor suppressor pathway, which plays a critical role in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. However, this compound has also been shown to have some limitations in terms of its solubility and stability, which may make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One area of research is the development of more potent and selective analogs of this compound that may have improved anti-cancer activity. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types and tissues. Finally, studies are needed to evaluate the potential clinical applications of this compound in the treatment of cancer and other diseases.
合成法
The synthesis of 2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 2,4,5-trimethoxybenzoyl chloride with piperidine, followed by the reaction of the resulting product with 4-aminobenzamide. The final product is obtained after purification using a series of chromatographic techniques.
科学的研究の応用
2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. This compound has been shown to have anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2,4,5-trimethoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-27-18-14-20(29-3)19(28-2)13-17(18)21(25)23-16-9-7-15(8-10-16)22(26)24-11-5-4-6-12-24/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUAZAMCXMBPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-N-methylglycine](/img/structure/B5023811.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5023819.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5023827.png)

![{2-[(2-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B5023831.png)


![N-[(butylamino)carbonothioyl]-4-chlorobenzamide](/img/structure/B5023861.png)
![6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5023867.png)
![1-[4-(benzyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5023882.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5023889.png)

![ethyl 1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5023902.png)